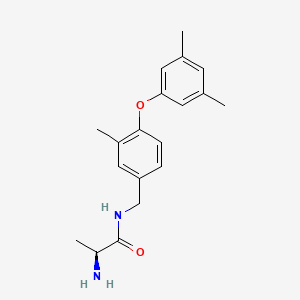
SGC2085
描述
SGC2085 is a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1) . Its chemical structure is shown below: !this compound Chemical Structure
作用机制
SGC2085 通过与 CARM1 的活性位点结合来抑制 CARM1,从而阻止精氨酸甲基化。CARM1 在基因表达调控、染色质重塑和转录激活中发挥作用。该化合物的作用是通过这些途径介导的。
生化分析
Biochemical Properties
SGC2085 plays a crucial role in biochemical reactions by selectively inhibiting CARM1 with an IC50 of 50 nM . CARM1 is a type of protein arginine methyltransferase (PRMT) that methylates arginine residues on histones and other proteins, influencing gene expression and cellular processes. This compound also selectively inhibits PRMT6 with an IC50 value of 5.2 μM, but does not inhibit other PRMT proteins . This selectivity makes this compound a valuable tool for studying the specific functions of CARM1 and PRMT6 in various biological contexts.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HEK293 cells, this compound exhibits low cellular permeability and does not show cellular activity at concentrations up to 10 μM . Its inhibition of CARM1 can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, CARM1-mediated methylation of histones can influence the transcription of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting CARM1, this compound can modulate these cellular processes, making it a valuable tool for studying the role of CARM1 in cell biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CARM1, thereby inhibiting its enzymatic activity. This compound features a methyl group at position R1 and a 3,5-dimethylphenoxy group at R2, which are essential for its potent and selective inhibition of CARM1 . The binding of this compound to CARM1 prevents the methylation of arginine residues on histones and other proteins, leading to changes in gene expression and cellular processes. Additionally, this compound’s selective inhibition of PRMT6 further highlights its specificity and potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -20°C . In in vitro studies, this compound has shown low cellular permeability and no cellular activity in HEK293 cells at concentrations up to 10 μM
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its low cellular permeability. In HEK293 cells, this compound does not show cellular activity at concentrations up to 10 μM, indicating limited intracellular accumulation . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its selective inhibition of CARM1 and PRMT6 suggests that it may be localized to specific cellular compartments where these enzymes are active.
准备方法
SGC2085 通过特定的路线合成,但详细的合成步骤在文献中并不常见,它可用于研究目的。
化学反应分析
SGC2085 主要由于其对 CARM1 和 PRMT6 的抑制活性而进行甲基化反应。这些反应的常见试剂和条件没有明确报道。这些反应形成的主要产物将涉及精氨酸甲基化。
科学研究应用
SGC2085 在各个科学领域具有重大意义:
化学: 它作为研究精氨酸甲基化和表观遗传修饰的宝贵工具化合物。
生物学: 研究人员使用 this compound 研究 CARM1 在基因调控和细胞过程中的作用。
医学: 它的潜在治疗应用包括癌症治疗,因为 CARM1 与肿瘤发生有关。
工业: 虽然没有直接用于工业,但了解 CARM1 抑制可能导致药物开发。
相似化合物的比较
SGC2085 的独特之处在于它对 CARM1 和 PRMT6 的选择性。其他类似的化合物包括通用蛋白精氨酸甲基转移酶抑制剂,但很少有表现出这种特异性。
属性
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFXKMALJTCZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was SGC2085 discovered, and what makes it a significant finding in CARM1 inhibition research?
A1: this compound was identified through a virtual screening approach, a computational method not commonly successful with protein methyltransferases like CARM1. [] This approach involved screening a library of compounds for potential interactions with the CARM1 structure. The success of this strategy in identifying this compound highlights the potential of virtual screening for discovering novel inhibitors for this challenging target class.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















